B1194949 VTP-766

VTP-766

カタログ番号 B1194949
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VTP-766 is a potent orally active and selective liver X receptor beta (LXRbeta) agonist targeted for the treatment of atopic dermatitis and acute coronary syndrome. VTP-766 has LXRbeta IC50 = 3 nM, LXRalpha IC50 = 81 nM, respectively. VTP-766 was also active in cellular assays (EC50 = 4.5 nM in THP1 cells) and had moderate stability (CYP2C9 approximately 700 nM). VTP-766 was also active in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg

科学的研究の応用

Vascular-Targeted Photodynamic Therapy (VTP) in Prostate Cancer

VTP, using WST11, is a local ablation approach relying on rapid, free radical-mediated destruction of tumor vasculature. A phase III trial demonstrated that VTP significantly reduced disease progression compared to active surveillance in patients with low-risk prostate cancer. Further research has focused on combining VTP with androgen deprivation therapy to improve efficacy in higher-risk prostate cancers. This combination has shown promising results in inhibiting tumor growth in animal models, suggesting potential clinical application in locally advanced prostate cancer (Kim et al., 2018).

Impact on Vehicle Technology

The U.S. Department of Energy's Vehicle Technologies Program (VTP) aims to develop energy-efficient and environmentally friendly highway transportation technologies. Research in this area includes evaluating advanced fuel cell and hydrogen storage systems for vehicles. These studies aim to quantify the fuel displacement and costs associated with these advanced systems, contributing to the broader goal of reducing petroleum use (Kim et al., 2016).

Application in Astronomy

VTP has also found application in astronomy, specifically in the dissemination of VOEvents, which describe transient celestial events. The VOEvent Transport Protocol (VTP) facilitates the sharing of this information within the astronomical community. This is crucial for analyzing and responding to large volumes of transient data detected by large scale surveys (Swinbank, 2014).

Enhancing Immunotherapy in Resistant Tumors

Research has shown that VTP can be combined with immunotherapies, such as PD-1 inhibitors and OX40 agonists, to improve treatment efficacy in resistant tumors. This combination leads to increased tumor infiltration by cytotoxic and helper T cells, depletion of regulatory T cells, and suppression of myeloid-derived suppressor cells, enhancing the overall antitumor immune response (Alvim et al., 2021).

Training and Safety in Hazardous Industrial Spaces

VTP has been utilized in the form of 'virtual training pills' (VTP) for operator training in hazardous industrial spaces, such as decommissioned nuclear power plants. This approach, which involves delivering learning content through short educational games using virtual reality platforms, has shown effectiveness in enhancing learning and safety management (Longo et al., 2021).

特性

製品名

VTP-766

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VTP-766;  VTP 766;  VTP766.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。